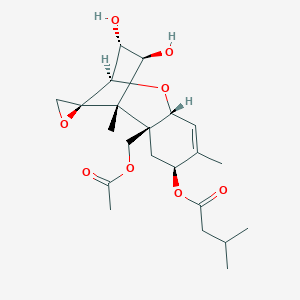
HT-2 Toxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HT-2 toxin is a trichothecene mycotoxin produced by various Fusarium species, including Fusarium langsethiae, Fusarium poae, and Fusarium sporotrichioides . It is a secondary metabolite of T-2 toxin and is known for its potent toxic effects on humans and animals . This compound is commonly found in contaminated cereals and grains, posing significant health risks and economic impacts on the agricultural industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: HT-2 toxin can be synthesized through the biotransformation of T-2 toxin. This process involves the use of specific enzymes, such as carboxylesterase, which catalyze the hydrolysis of T-2 toxin to produce this compound . The reaction conditions typically include a controlled environment with optimal temperature and pH to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, such as grains, to induce the production of mycotoxins. The this compound is then extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: HT-2 toxin undergoes several chemical reactions, including:
Oxidation: this compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound into less toxic metabolites.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used in reduction reactions.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include hydroxylated and deacetylated derivatives of this compound .
Applications De Recherche Scientifique
HT-2 toxin has several scientific research applications, including:
Mécanisme D'action
HT-2 toxin is similar to other trichothecene mycotoxins, such as T-2 toxin, deoxynivalenol, and nivalenol . this compound is unique in its specific metabolic pathway and its potent immunosuppressive effects . Compared to T-2 toxin, this compound is a primary metabolite and shares similar toxicological properties .
Comparaison Avec Des Composés Similaires
- T-2 toxin
- Deoxynivalenol
- Nivalenol
- Diacetoxyscirpenol
HT-2 toxin remains a critical compound for research due to its significant impact on health and agriculture. Understanding its properties, reactions, and applications can help mitigate its risks and harness its potential for scientific advancements.
Propriétés
Numéro CAS |
26934-87-2 |
|---|---|
Formule moléculaire |
C22H32O8 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
[(2R)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14?,15?,17?,18?,19?,20?,21-,22?/m1/s1 |
Clé InChI |
PNKLMTPXERFKEN-QTSOIFTBSA-N |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
SMILES isomérique |
CC1=CC2[C@](CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
SMILES canonique |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene HT-2 toxin toxin HT 2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















